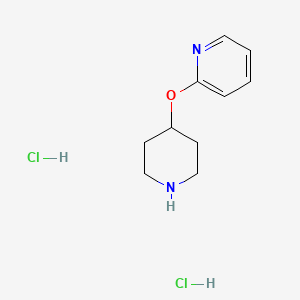
4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one” is a derivative of pyridine and piperazine. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and piperazine rings, along with the chloro and fluoro substituents. The exact structure would depend on the specific locations of these substituents on the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyridine and piperazine rings, as well as the chloro and fluoro substituents. For example, the compound is likely to be polar due to the presence of the nitrogen atoms and the halogen substituents .Wirkmechanismus
The mechanism of action of 4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one is not fully understood. However, it is believed to exert its biological activities by modulating the levels of neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. This compound has also been shown to bind to specific receptors in the brain, including 5-HT1A, D2, and α2-adrenergic receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a range of biochemical and physiological effects in the body. These include increased levels of neurotransmitters in the brain, improved cognitive function, and reduced anxiety and depression symptoms. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one is its potent biological activity, which makes it an attractive candidate for drug development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in certain lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one. One area of interest is the development of novel drugs based on this compound for the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to explore its potential applications in other areas, such as cancer therapy and inflammation.
Synthesemethoden
The synthesis of 4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one involves the reaction of 5-chloro-3-fluoropyridin-2-amine with piperazine in the presence of a suitable solvent and catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one in the field of medicinal chemistry are vast. This compound has been found to exhibit potent inhibitory activity against various enzymes, including phosphodiesterases, protein kinases, and monoamine oxidases. Additionally, it has been shown to possess antipsychotic, antidepressant, and anxiolytic activities.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(5-chloro-3-fluoropyridin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN3O/c10-6-3-7(11)9(13-4-6)14-2-1-12-8(15)5-14/h3-4H,1-2,5H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBZJQSBNMHCEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=C(C=N2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2855633.png)
![(2S)-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B2855634.png)

![4-[6-(Dimethylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2855637.png)




![1-Nitro-2-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B2855647.png)

![3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol](/img/structure/B2855651.png)
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2855654.png)
![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2855655.png)